molecular formula C9H16O2 B184057 Acetic acid trans-2-hepten-1-YL ester CAS No. 16939-73-4

Acetic acid trans-2-hepten-1-YL ester

Cat. No.: B184057
CAS No.: 16939-73-4
M. Wt: 156.22 g/mol
InChI Key: AWCPMVVOGVEPRC-VOTSOKGWSA-N
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Description

Acetic acid trans-2-hepten-1-yl ester (CAS 16939-73-4), also known as trans-2-heptenyl acetate, is an unsaturated ester derived from acetic acid and trans-2-hepten-1-ol. It is characterized by a seven-carbon chain with a double bond at the second position, contributing to its distinct chemical and olfactory properties. The compound is commercially available through suppliers like Penta Manufacturing and CymitQuimica, where it is utilized in organic synthesis, fragrance formulations, and specialty chemical applications .

Key structural features include:

  • Molecular formula: C₉H₁₆O₂ (calculated based on its IUPAC name).
  • Molecular weight: ~156.22 g/mol (estimated).
  • Functional groups: Ester group and a trans-configured double bond.

While explicit data on its physical properties (e.g., boiling point, LogP) are unavailable in the provided evidence, its unsaturated structure suggests higher hydrophobicity compared to saturated analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-hept-2-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCPMVVOGVEPRC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015449
Record name (E)-Hept-2-enyl acetate
Source EPA DSSTox
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fresh leaf aroma
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

192.00 to 193.00 °C. @ 760.00 mm Hg
Record name Hept-trans-2-en-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.889-0.895
Record name Hept-trans-2-en-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16939-73-4
Record name (E)-2-Heptenyl acetate
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Record name 2-Heptenyl acetate, (2E)-
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Record name 2-Hepten-1-ol, 1-acetate, (2E)-
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Record name (E)-Hept-2-enyl acetate
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Record name (E)-hept-2-enyl acetate
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Record name 2-HEPTENYL ACETATE, (2E)-
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Record name Hept-trans-2-en-1-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method involves refluxing trans-2-hepten-1-ol with acetic acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution, with water removal driving equilibrium toward ester formation.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (alcohol:acetic acid)

  • Catalyst: 2% (v/v) H₂SO₄

  • Temperature: 110–120°C (reflux)

  • Duration: 6–8 hours

  • Yield: 68–72%

Purification involves neutralization with NaHCO₃, followed by distillation under reduced pressure (boiling point: 192–194°C).

Acetyl Chloride Method

A more efficient approach employs acetyl chloride as the acetylating agent. Trans-2-hepten-1-ol reacts with acetyl chloride in anhydrous conditions, with pyridine scavenging HCl.

Reaction Conditions:

  • Molar Ratio: 1:1.1 (alcohol:acetyl chloride)

  • Solvent: Dichloromethane

  • Base: Pyridine (2 equiv)

  • Temperature: 0–5°C (gradually warmed to room temperature)

  • Duration: 2 hours

  • Yield: 85–90%

This method minimizes side reactions and offers higher yields due to the reactivity of acetyl chloride.

Base-Catalyzed Condensation Reactions

Claisen Condensation Approach

The J-STAGE study outlines a Claisen-like condensation using 6-methyl-5-hepten-2-one and acetic acid in the presence of lithium amide (LiNH₂). The ketone undergoes enolate formation, followed by nucleophilic attack on the carboxylic acid.

Reaction Conditions:

  • Base: LiNH₂ (3 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Room temperature

  • Duration: 24 hours

  • Yield: 75%

Mechanistic Pathway:

  • Deprotonation of acetic acid by LiNH₂ to form acetate ion.

  • Enolate formation from 6-methyl-5-hepten-2-one.

  • Nucleophilic attack of enolate on acetate, followed by protonation and elimination.

Purification via column chromatography (hexane/ethyl acetate, 50:1) isolates the ester.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and efficiency:

Table 1: Comparative Analysis of Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purification Technique
Fischer EsterificationH₂SO₄110–12068–72Distillation
Acetyl ChloridePyridine0–2585–90Liquid-liquid extraction
Claisen CondensationLiNH₂2575Column chromatography

Key Considerations:

  • Catalyst Recycling: Homogeneous acids (H₂SO₄) pose corrosion challenges, favoring heterogeneous catalysts (e.g., ion-exchange resins) for continuous processes.

  • Solvent Recovery: THF and dichloromethane require distillation recovery systems to reduce waste.

  • Byproduct Management: Neutralization of acidic byproducts generates sulfate salts, necessitating wastewater treatment.

Analytical Characterization of Synthetic Products

Spectroscopic Analysis

Mass Spectrometry (MS):

  • Molecular Ion Peak: m/z 156 (C₉H₁₆O₂⁺).

  • Fragmentation Patterns: Peaks at m/z 43 (CH₃CO⁺) and m/z 113 (C₇H₁₃O⁺) confirm acetate and heptenyl moieties.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.31 (s, 3H, CH₃), 1.62 (s, 3H, CH₃), 2.06–2.12 (m, 2H, CH₂), 5.11 (t, J = 7.1 Hz, 1H, CH=CH).

  • ¹³C NMR: δ 177.7 (C=O), 132.7 (C=C), 71.8 (O-CH₂).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester) .

Chemical Reactions Analysis

Types of Reactions

Acetic acid trans-2-hepten-1-YL ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Acetic acid trans-2-hepten-1-YL ester is widely utilized as a reagent in organic synthesis. It plays a crucial role in the formation of various chemical compounds through reactions such as hydrolysis, transesterification, and reduction:

  • Hydrolysis : Converts the ester back to trans-2-hepten-1-ol and acetic acid.
  • Transesterification : Reacts with other alcohols to form different esters.
  • Reduction : Can be reduced to trans-2-hepten-1-ol using reducing agents like lithium aluminum hydride (LiAlH₄) .

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that similar esters can inhibit bacterial and fungal growth, suggesting applications in food preservation and pharmaceuticals .
    Study FocusOrganisms TestedResults
    Antimicrobial ActivityEscherichia coli, Staphylococcus aureusSignificant inhibition observed
  • Antioxidant Activity : The presence of double bonds in its structure may correlate with antioxidant capacity, indicating protective effects against oxidative stress .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is extensively used in the flavoring and fragrance industries. It enhances sensory experiences in food products and is a key ingredient in various formulations aimed at improving aroma profiles .

Potential Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound, particularly in drug delivery systems. Its ability to interact with biological membranes may facilitate the development of novel drug formulations that improve bioavailability and efficacy .

Antimicrobial Study

A study conducted on similar esters demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting that this compound may exhibit comparable antimicrobial effects.

Antioxidant Activity

Research on related compounds indicated a strong correlation between structural characteristics (such as the presence of double bonds) and antioxidant capacity. This suggests that this compound could also possess protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of acetic acid trans-2-hepten-1-YL ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares acetic acid trans-2-hepten-1-yl ester with structurally related acetic acid esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Experimental/Estimated)
This compound 16939-73-4 C₉H₁₆O₂ ~156.22 Ester, trans-alkene ~2.8 (estimated)
Butyl acetate 123-86-4 C₆H₁₂O₂ 116.16 Ester, saturated alkyl chain 1.82–2.3
Acetoacetic acid n-heptyl ester 42598-96-9 C₁₁H₂₀O₃ 200.27 Ester, ketone Not available
Benzyl acetate 140-11-4 C₉H₁₀O₂ 150.18 Ester, aromatic ring 1.96
Methyl 2-hydroxyacetate 96-35-5 C₃H₆O₃ 90.08 Ester, hydroxyl group -0.3 (estimated)

Key Observations :

  • Chain Length and Unsaturation : The trans-2-heptenyl group increases hydrophobicity (higher LogP) compared to shorter-chain esters like butyl acetate.
  • Functional Diversity : The presence of a ketone in acetoacetic acid n-heptyl ester or an aromatic ring in benzyl acetate alters reactivity and solubility.

Key Observations :

  • Trans-2-heptenyl acetate lacks explicit hazard classification in the provided data, unlike analogs like (8-quinolinyloxy)-1-methylheptyl ester, which pose acute toxicity risks .
  • Saturated esters (e.g., butyl acetate) are generally less reactive but may exhibit flammability hazards .

Key Observations :

  • Trans-2-heptenyl acetate is niche compared to widely used esters like butyl acetate. Its unsaturated structure may enhance volatility, making it suitable for air-sensitive applications.
  • Esters with aromatic or ketone groups (e.g., benzyl acetate) dominate in cosmetics and pharmaceuticals .

Research and Emerging Trends

  • Pollinator Attractants : Ester derivatives, such as 2-(tetrahydrofuran-2-yl)acetic acid esters, are studied for their role in long-range pollinator attraction, suggesting ecological applications for structurally similar esters like trans-2-heptenyl acetate .

Biological Activity

Overview

Acetic acid trans-2-hepten-1-YL ester, a compound derived from the esterification of trans-2-hepten-1-ol with acetic acid, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, as well as its applications in various fields such as medicine and industry.

Chemical Structure:

  • Molecular Formula: C₉H₁₈O₂
  • CAS Number: 1576-79-0

Synthesis:
The compound is synthesized through the esterification process, typically using sulfuric acid as a catalyst under reflux conditions to facilitate the reaction and drive the equilibrium towards ester formation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of specific pathogens, suggesting potential applications in food preservation and safety.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Salmonella enterica0.4 mg/mL

Antioxidant Properties

This compound has also been studied for its antioxidant properties . It has shown the ability to scavenge free radicals, which may help in reducing oxidative stress in biological systems. This property is essential for potential therapeutic applications in preventing oxidative damage related to various diseases.

Table 2: Antioxidant Activity Assay Results

Concentration (mg/mL)DPPH Scavenging Activity (%)
1045
2065
3085

The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells. The compound may modulate cellular signaling pathways by interacting with enzymes and receptors, although detailed mechanisms remain under investigation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results demonstrated a significant reduction in microbial load in treated samples compared to controls, underscoring its potential as a natural preservative agent.

Case Study 2: Antioxidant Effects in Cellular Models

Another study focused on the antioxidant effects of this ester in cellular models. It was found to enhance cell viability under oxidative stress conditions, indicating promising therapeutic potential for conditions associated with oxidative damage .

Applications

In Medicine:
Research is ongoing to explore the therapeutic applications of this compound, particularly in drug delivery systems due to its favorable biological activity profiles.

In Industry:
The compound is widely used in the fragrance and flavor industry due to its pleasant aroma and unique chemical properties, making it valuable for various consumer products .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare acetic acid trans-2-hepten-1-yl ester, and what reaction parameters critically influence yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification, analogous to the preparation of octyl acetate ( ). Trans-2-hepten-1-ol reacts with acetic acid under reflux with a catalyst (e.g., sulfuric acid or immobilized lipases). Key parameters include stoichiometric ratios, temperature control (80–120°C), and removal of water (via Dean-Stark traps or molecular sieves) to shift equilibrium. For stereoselectivity, catalysts like palladium complexes or enzymatic systems may enhance trans-configuration retention (inferred from trans-esterification methods in ). Post-synthesis, fractional distillation or column chromatography is recommended for purification .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • GC/MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to match retention indices (RT: 11.99, AI: 1111) and fragmentation patterns against reference libraries (e.g., Adams 2017, ).
  • IR Spectroscopy : Identify ester-specific peaks: C=O stretch at ~1746 cm⁻¹ and C-O stretches at 1045–1241 cm⁻¹ ( ).
  • NMR : ¹H NMR should show characteristic vinyl proton splitting (J ≈ 15 Hz for trans-configuration) and acetate methyl singlet (~2.05 ppm). Cross-validate with ¹³C NMR for carbonyl (170–175 ppm) and olefinic carbons (120–130 ppm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous esters ( ), implement:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard).
  • PPE : Nitrile gloves, lab coats, and safety goggles (H315/H319 risks).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Document MSDS/SDS compliance for lab-specific risk assessments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR splitting patterns attributed to stereoisomerism in trans-2-heptenyl esters?

  • Methodological Answer : Discrepancies may arise from cis/trans isomerization or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Probe thermal stability of the trans configuration by acquiring spectra at 25°C and 60°C.
  • 2D NMR (COSY, NOESY) : Confirm coupling between vinyl protons and adjacent groups. NOESY cross-peaks can distinguish trans (no NOE between H2 and H3) from cis isomers.
  • Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers if asymmetric centers are present .

Q. What computational methods predict the physicochemical properties or reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational spectra (IR), dipole moments, and HOMO-LUMO gaps. Compare with experimental IR data ( ).
  • MD Simulations : Model solvation effects in common solvents (e.g., hexane, ethanol) to predict solubility and partition coefficients (logP).
  • QSPR Models : Correlate molecular descriptors (e.g., polar surface area, molar refractivity) with boiling points or toxicity using databases like NIST ( ).

Q. How do solvent polarity and catalyst choice influence the stereoselective synthesis of the trans isomer?

  • Methodological Answer :

  • Solvent Effects : Non-polar solvents (e.g., toluene) favor trans-selectivity by reducing polar transition-state stabilization. Polar aprotic solvents (e.g., DMF) may promote cis byproduct formation.
  • Catalyst Screening : Test immobilized Candida antarctica lipase B (CAL-B) for enantioselective esterification. Compare with homogeneous catalysts (e.g., Ti(OiPr)₄) for reaction rate and stereocontrol.
  • Kinetic Studies : Monitor reaction progress via GC to identify optimal timepoints for quenching (prevents isomerization) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ester’s thermal stability during purification?

  • Methodological Answer :

  • TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition onset temperatures.
  • Low-Pressure Distillation : Use short-path distillation under reduced pressure (<10 mmHg) to minimize exposure to high temperatures.
  • Comparative Studies : Replicate conflicting protocols (e.g., reflux duration, catalyst loading) to isolate variables causing degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid trans-2-hepten-1-YL ester
Reactant of Route 2
Reactant of Route 2
Acetic acid trans-2-hepten-1-YL ester

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